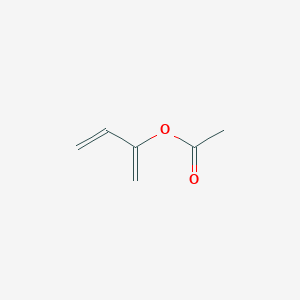

2-Acetoxy-1,3-butadiene

Description

Significance of Functionalized Butadienes as Synthetic Intermediates

Functionalized butadienes are highly valued as intermediates in organic synthesis. Their importance stems from their bifunctional nature, possessing both a diene system for cycloaddition reactions and a functional group that can be further manipulated. nih.gov This dual reactivity allows for the efficient construction of complex molecular frameworks from simpler starting materials. nih.gov The selective introduction of functional groups in a single step, a process known as difunctionalization, streamlines the synthesis of diverse and multifunctional compounds. nih.gov

These intermediates are particularly crucial in the preparation of natural products and other biologically active compounds. nih.govresearchgate.net For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The ability to rapidly generate highly functionalized synthetic intermediates is not only efficient but can also be environmentally and economically advantageous. nih.gov The strategic placement of functional groups on the butadiene backbone, such as in nitro-functionalized analogues, provides a pathway to a wide array of heterocyclic compounds with potential applications in medicine. researchgate.net

Overview of Dienes in Chemical Research

Dienes are hydrocarbon compounds containing two carbon-carbon double bonds. taylorandfrancis.com They are broadly classified based on the relative positions of these double bonds as conjugated, isolated, or cumulated. jove.comjove.com

Conjugated dienes , such as 1,3-butadiene (B125203), have alternating double and single bonds. jove.comjove.com This arrangement allows for the delocalization of π electrons across the entire system of overlapping p-orbitals, leading to increased stability. jove.comjove.com This electron delocalization also imparts a partial double bond character to the single bond between the two double bonds, making it shorter than a typical single bond. jove.com

Isolated dienes have their double bonds separated by two or more single bonds. jove.comjove.com In these molecules, the π electrons are localized between the two carbons of each double bond. jove.comjove.com

Cumulated dienes , also known as allenes, have adjacent double bonds. jove.comjove.com

Conjugated dienes are particularly important in chemical research due to their unique reactivity. nih.govresearchgate.net They are readily available as commodity chemicals and are used extensively in both laboratory and industrial settings, including the production of polymers. nih.gov A cornerstone of their application is the Diels-Alder reaction, a powerful tool for forming six-membered rings. taylorandfrancis.com Dienes also participate in a variety of other reactions, including additions of halogens and halogen hydrides, and transition metal-catalyzed functionalizations. nih.govtaylorandfrancis.com

Common methods for preparing conjugated dienes include the dehydrohalogenation of allylic halides and the double dehydration of diols. jove.comjove.com

Structural and Reactivity Context of 2-Acetoxy-1,3-butadiene within the Class of Acetoxybutadienes

This compound belongs to the family of acetoxybutadienes, which are conjugated dienes bearing an acetoxy group (-OAc). The position of the acetoxy group significantly influences the diene's electronic properties and reactivity.

In the case of 1-acetoxy-1,3-butadiene (B75349) , the acetoxy group is at a terminal position. This compound is a mixture of cis and trans isomers and can be synthesized by the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640). cdnsciencepub.comingentaconnect.com It is a versatile diene used in various Diels-Alder reactions to produce complex cyclic compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

This compound , the focus of this article, has the acetoxy group on one of the internal carbons of the butadiene backbone. This substitution pattern creates an electron-rich diene, which influences its reactivity in cycloaddition reactions. A highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes has been developed through a rhodium(I)-catalyzed rearrangement of 2,3-allenyl carboxylates. organic-chemistry.org This method is notable for its high efficiency and excellent E-selectivity. organic-chemistry.org

The reactivity of acetoxybutadienes is often harnessed in Diels-Alder reactions. For example, 1-acetoxy-1,3-butadiene reacts with various dienophiles to form cyclohexene (B86901) derivatives. sigmaaldrich.comsigmaaldrich.com Theoretical studies on the reaction of 1-acetoxy-1,3-butadiene with gaseous acylium ions suggest the formation of stable cycloadducts. nih.gov The presence of the acetoxy group can direct the regioselectivity of these cycloadditions. For instance, the thermal cycloaddition of t-butyl trimethylsilyl (B98337) thioketone with 1-acetoxy-1,3-butadiene yields a single regioisomeric adduct. koreascience.kr

Furthermore, the acetoxy group can be a precursor to other functional groups. For example, the cycloadducts formed from Diels-Alder reactions can be hydrolyzed to reveal a hydroxyl group, as seen in the synthesis of racemic 2-hydroxy-3-cyclohexenecarboxylic acid from 1-acetoxy-1,3-butadiene and methyl acrylate. sigmaaldrich.comsigmaaldrich.com

The structural and electronic differences between 1-acetoxy- and 2-acetoxy-butadienes lead to distinct reactivity patterns, making them valuable and complementary tools in the arsenal (B13267) of synthetic organic chemistry.

| Property | 1-Acetoxy-1,3-butadiene | This compound |

| Structure | Acetoxy group at C1 | Acetoxy group at C2 |

| Synthesis | Reaction of crotonaldehyde and acetic anhydride cdnsciencepub.comingentaconnect.com | Rh(I)-catalyzed isomerization of 2,3-allenyl carboxylates organic-chemistry.org |

| Reactivity | Versatile diene in Diels-Alder reactions sigmaaldrich.comchemicalbook.comsigmaaldrich.com | Electron-rich diene, undergoes stereoselective reactions organic-chemistry.org |

| Key Feature | Exists as a mixture of cis and trans isomers cdnsciencepub.comingentaconnect.com | Can be synthesized with high E-selectivity organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

24454-89-5 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

buta-1,3-dien-2-yl acetate |

InChI |

InChI=1S/C6H8O2/c1-4-5(2)8-6(3)7/h4H,1-2H2,3H3 |

InChI Key |

PMOLKBNSJNLKGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=C)C=C |

Origin of Product |

United States |

Synthesis Methodologies for 2 Acetoxy 1,3 Butadiene and Its Derivatives

Catalytic Isomerization Routes

Catalytic isomerization presents an efficient and highly selective approach to synthesizing 2-acetoxy-1,3-butadiene and its derivatives. Rhodium(I) complexes have proven to be particularly effective in this transformation.

A significant advancement in the synthesis of 2-acetoxy-1,3(E)-alkadienes is the rhodium(I)-catalyzed 1,3-acetoxyl rearrangement of 2,3-allenyl carboxylates. encyclopedia.puborganic-chemistry.org This method demonstrates high catalytic efficiency and a broad substrate scope. encyclopedia.pub The rearrangement is effectively catalyzed by Wilkinson's catalyst, Rh(PPh₃)₃Cl, in the presence of additional triphenylphosphine (B44618) (PPh₃) in toluene (B28343) under reflux conditions. encyclopedia.pub This process leads to the formation of the desired 2-acetoxy-1,3(E)-alkadienes with excellent yields, in some cases reaching up to 89%. encyclopedia.pub The reaction is notable for its high E-selectivity, a crucial factor for the stereochemical outcome of subsequent reactions involving the diene. encyclopedia.puborganic-chemistry.org

The rhodium(I)-catalyzed isomerization of 2,3-allenyl carboxylates exhibits exceptional stereoselective control, yielding predominantly the (E)-isomer of the 2-acetoxy-1,3-alkadiene products. encyclopedia.puborganic-chemistry.org Optimization studies have shown that the combination of Rh(PPh₃)₃Cl with 3 mol% of PPh₃ provides outstanding E/Z ratios, often exceeding 99:1. encyclopedia.pub This high degree of stereoselectivity is a key advantage of this method. The stereochemistry of the products has been confirmed through single-crystal X-ray diffraction analysis. encyclopedia.pub In comparative studies, rhodium(I) catalysts have been shown to outperform gold(I) catalysts in terms of stereoselectivity for this transformation. encyclopedia.pub

Alternative Synthetic Pathways

Beyond catalytic isomerization, other synthetic routes have been explored, starting from different precursors, including other allenic compounds and potentially biomass-derived starting materials.

The synthesis starting from 2,3-allenyl carboxylates is a focal point of modern catalytic methods. encyclopedia.puborganic-chemistry.org These substrates, which can be prepared with relative ease, undergo a highly efficient 1,3-acetoxyl rearrangement in the presence of a rhodium(I) catalyst. encyclopedia.pub This pathway is not limited to acetates; other carboxylates such as benzoates and carbonates can also be used, leading to the corresponding 2-carbonyloxy-1,3(E)-alkadienes with good to excellent yields and high stereoselectivity. encyclopedia.pub The versatility of the starting allenyl carboxylates allows for the synthesis of a diverse range of substituted this compound derivatives.

The production of dienes from biomass is an area of growing interest. For the related compound 1,3-butadiene (B125203), a pathway involving the fermentation of glucose to 2,3-butanediol, followed by esterification with acetic acid and subsequent pyrolysis of the resulting diester (acetic acid 2-acetoxy-1-methyl-propyl ester), has been reported. researchgate.netrsc.org This pyrolysis step yields 1,3-butadiene with high selectivity. researchgate.netrsc.org While this demonstrates a proof-of-concept for producing dienes from biomass via acetoxy ester pyrolysis, the direct synthesis of this compound from a biomass-derived acetoxy ester via this method is not prominently documented in the reviewed literature. Another related pyrolysis reaction involves cis-1,4-diacetoxy-2-butene, which upon heating, yields 1-acetoxy-1,3-butadiene (B75349), an isomer of the target compound.

Comparison of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to 2-acetoxy-1,3-butadienes are critical for their practical application. The rhodium(I)-catalyzed isomerization of 2,3-allenyl carboxylates stands out for its high efficiency and exceptional stereoselectivity.

The rhodium-catalyzed method provides a direct and atom-economical route to (E)-2-acetoxy-1,3-alkadienes with high yields and near-perfect E-selectivity (>99:1). encyclopedia.pub A comparison with other metal catalysts revealed that rhodium(I) is superior to gold(I) for this specific transformation in terms of stereocontrol. encyclopedia.pub

The table below summarizes the findings for the Rh(I)-catalyzed synthesis of a representative 2-acetoxy-1,3-alkadiene.

| Catalyst System | Substrate | Product | Yield (%) | E/Z Ratio | Reference |

| Rh(PPh₃)₃Cl, PPh₃ | 2,3-Allenyl acetate (B1210297) derivative | 2-Acetoxy-1,3(E)-alkadiene | up to 89 | >99:1 | encyclopedia.pub |

Reactivity and Reaction Mechanisms of 2 Acetoxy 1,3 Butadiene

Cycloaddition Reactions

Cycloaddition reactions, a class of pericyclic reactions, are fundamental to the chemical behavior of 2-acetoxy-1,3-butadiene. msu.edu These reactions involve the concerted formation of a cyclic product through the reorganization of π-electrons. libretexts.org The acetoxy group at the 2-position of the butadiene backbone plays a crucial role in modulating the diene's reactivity and selectivity in these transformations.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of this compound. libretexts.org This reaction involves the combination of the four π-electrons of the diene with the two π-electrons of a dienophile to form a six-membered ring. libretexts.org The acetoxy group, being an electron-donating group, influences the electronic nature of the diene and, consequently, its behavior in both normal and inverse electron demand Diels-Alder reactions.

In an inverse electron demand Diels-Alder (IEDDA) reaction, the diene is electron-poor and the dienophile is electron-rich. wikipedia.org While this compound is generally considered an electron-rich diene, its participation in IEDDA reactions can be facilitated by reacting it with highly electron-deficient dienophiles. The acetoxy group, although electron-donating, can influence the frontier molecular orbitals (FMOs) of the diene, making it reactive towards specific electron-poor partners.

For instance, the reaction of N-sulfonyl-1-aza-1,3-butadienes with electron-rich dienophiles is a well-documented example of an IEDDA reaction. nih.gov The electron-withdrawing N-sulfonyl group significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with dienophiles possessing a high-energy Highest Occupied Molecular Orbital (HOMO). nih.gov While not a direct example involving this compound, this illustrates the principles of IEDDA reactions that can be applied to understand its potential reactivity with suitable electron-deficient dienophiles.

In a normal electron demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. This is the more common mode of reactivity for this compound due to the electron-donating nature of the acetoxy group. It readily reacts with a variety of electron-deficient dienophiles, such as α,β-unsaturated ketones, esters, and nitriles. oup.comresearchgate.netunishivaji.ac.in

The global electrophilicity index, a measure of a molecule's ability to accept electrons, classifies this compound as a moderate electrophile, which is consistent with its role as a diene in normal demand Diels-Alder reactions. researchgate.net

Here are some examples of normal electron demand Diels-Alder reactions involving this compound:

| Dienophile | Product | Reference |

| Diethyl acetylene (B1199291) dicarboxylate | 2,3-dicarbethoxy-cyclohexa-2,5-diene-1-ol-acetate | unishivaji.ac.in |

| p-Benzoquinone | Hexahydronaphthalene-5-ol-1,4-dione acetate (B1210297) | unishivaji.ac.in |

| Methyl acrylate | Racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid | sigmaaldrich.com |

| Diethyl ketovinylphosphonate | Cycloadduct | sigmaaldrich.com |

| ortho-Carbazolequinones | Benzocarbazolequinone | sigmaaldrich.com |

These reactions highlight the versatility of this compound in constructing various cyclic systems.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this is particularly relevant when the dienophile contains multiple reactive sites. The inherent reactivity of the diene system generally directs the cycloaddition to occur at the conjugated diene moiety.

Regioselectivity describes the preferential formation of one constitutional isomer over another in a reaction. In the Diels-Alder reaction of unsymmetrically substituted dienes and dienophiles, different regioisomers can be formed. The regioselectivity of the cycloaddition of this compound is influenced by both electronic and steric factors.

For example, in the reaction of 1-acetoxy-1,3-butadiene (B75349) with 5-substituted 1,4-naphthoquinones, the reaction proceeds regioselectively, yielding two regioisomers with one being the major product. jocpr.com The nature of the substituent on the naphthoquinone influences the electronic properties of the dienophile and thus directs the orientation of the cycloaddition. jocpr.comnih.gov Specifically, the reaction of 1-acetoxy-1,3-butadiene with 5-hydroxy-, 5-nitro-, and 5-acetoxy-1,4-naphthoquinone resulted in the formation of two regioisomers, with the major isomers being formed in 69%, 71%, and 70% yield, respectively. jocpr.com

The regioselectivity can often be predicted by considering the interaction of the frontier molecular orbitals (FMOs) of the diene and dienophile. The reaction is typically favored when the largest coefficients of the HOMO of the diene and the LUMO of the dienophile (or vice versa) align to form the new sigma bonds.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In Diels-Alder reactions, this manifests in two ways: the endo rule and diastereoselectivity.

The endo rule states that the dienophile's substituents with π-systems will preferentially occupy the space "under" the diene in the transition state, leading to the endo product. This is often attributed to favorable secondary orbital interactions.

Diastereoselectivity arises when the reaction creates new stereocenters, and one diastereomer is formed in excess. The stereochemistry of the reactants is maintained in the product in a concerted Diels-Alder reaction. scribd.com For example, a cis-dienophile will form a product with cis stereochemistry at the corresponding positions in the newly formed ring.

The stereoselectivity of Diels-Alder reactions involving this compound can be influenced by the use of Lewis acid catalysts. For instance, the diethylaluminum ethoxide-mediated Diels-Alder reaction between α,β-unsaturated ketones and this compound proceeds stereoselectively. oup.comoup.com This method has been applied to the synthesis of the BC ring system of 10-deoxy taxane (B156437) derivatives. oup.comoup.com

The thermal reaction of 1-acetoxy-1,3-butadiene with a specific olefin has been shown to provide a single isomer, demonstrating high stereoselectivity. scielo.org.mx

Other Pericyclic Reactions

Besides the well-known [4+2] cycloadditions, dienes like this compound can potentially participate in other types of pericyclic reactions. These reactions are characterized by a cyclic transition state and concerted bond reorganization. msu.edu

One such class of reactions is electrocyclic reactions , which involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. The reverse of this process is an electrocyclic ring-opening. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat or light.

Another type of pericyclic reaction is a sigmatropic rearrangement , where a σ-bond migrates across a π-system. While specific examples involving this compound in these alternative pericyclic pathways are less common in the literature compared to its extensive use in Diels-Alder reactions, its conjugated diene structure makes it a potential candidate for such transformations under appropriate conditions.

Mechanistic Insights into Cycloaddition Pathways

The cycloaddition reactions of this compound, particularly the Diels-Alder reaction, are fundamental to its synthetic utility. These reactions are pericyclic processes, occurring in a single concerted step through a cyclic transition state where new carbon-carbon bonds are formed simultaneously. rsc.org The presence and position of the acetoxy group on the diene significantly influence the regioselectivity and stereochemistry of the resulting cycloadducts.

In Diels-Alder reactions, C-2 substituted dienes like this compound predominantly yield "para" adducts when reacting with unsymmetrical dienophiles. nih.gov The stereospecificity of these reactions is a key feature; for instance, the configuration of substituents on both the diene and the dienophile is maintained in the final product. nih.gov Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the mechanistic pathways of cycloaddition reactions involving substituted butadienes. uwindsor.cascispace.com These studies help in rationalizing the formation of specific isomers by analyzing the energies of transition states. researchgate.net

Furthermore, investigations into the polar [4+2+] Diels-Alder cycloaddition of 1-oxy-substituted 1,3-dienes with gaseous acylium ions have provided additional mechanistic insights. researchgate.net For 1-acetoxy-1,3-butadiene, theoretical calculations and experimental results suggest the formation of stable cycloadducts. researchgate.net The dissociation of these adducts via specific pathways, such as the loss of acetic acid to form aromatic pyrylium (B1242799) ions, serves as strong evidence for the intermediate formation of a cyclic adduct. researchgate.net The global electrophilicity index classifies 1-acetoxy-1,3-butadiene as a moderate electrophile, which helps in predicting its reactivity in polar Diels-Alder reactions. lancs.ac.uk The stereochemical course of these cycloadditions can also be influenced by steric factors and the potential for the adducts to isomerize to more stable forms under the reaction conditions. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis unlocks a diverse range of transformations for this compound, moving beyond traditional cycloaddition chemistry to include hydrovinylation and cross-coupling reactions. These methods provide access to highly functionalized and chiral molecules that are valuable synthetic intermediates.

Hydrovinylation involves the addition of a hydrogen atom and a vinyl group across the diene. This reaction is particularly powerful when performed enantioselectively, providing a route to chiral molecules.

Cationic Cobalt(I) complexes have proven to be effective catalysts for the enantioselective hydrovinylation of 2-acetoxy-1,3-dienes. acs.org These reactions typically involve the heterodimerization of the diene with ethylene. acs.org The process is generally carried out at room temperature, with the catalyst being generated in situ from the reaction of a (P~P)CoCl₂ complex with methylaluminoxane (B55162) (MAO). acs.org The reaction exhibits high regioselectivity, primarily yielding 4,1-hydrovinylation products where the vinyl group adds to the C4 position and the hydrogen atom to the C1 position of the diene. acs.org A range of 2-acetoxy-1,3-dienes with different substitution patterns undergo this transformation in good to excellent yields. acs.org

Table 1: Cobalt-Catalyzed Enantioselective Hydrovinylation of 2-Acetoxy-1,3-dienes with Ethylene acs.org

| Diene Substrate (R group) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| H | 5 | 3 | 91 | 94 |

| Me | 5 | 3 | 85 | 95 |

| Et | 5 | 3 | 80 | 96 |

| n-Pr | 5 | 3 | 82 | 96 |

| i-Pr | 5 | 20 | 88 | 97 |

The products of the cobalt-catalyzed hydrovinylation of 2-acetoxy-1,3-dienes are chiral enol acetates. acs.org These compounds are valuable as chiral enolate surrogates, which are versatile intermediates in organic synthesis. acs.orgnih.gov Enol acetates can function as nucleophilic partners in reactions like aldol (B89426) and Mannich-type reactions and are used as vinyl partners in Heck-Mizoroki olefination reactions. nih.gov The ability to generate these highly functionalized, protected enolates in high enantiomeric purity makes this catalytic method particularly significant. nih.gov

The chiral enolate surrogates obtained from the hydrovinylation of this compound can be further transformed through cross-coupling reactions. For instance, silyl (B83357) enol ethers, which are closely related to enol acetates, can be readily converted into other vinyl derivatives like vinyl triflates. nih.gov These vinyl triflates are excellent substrates for various cross-coupling reactions, including Suzuki, Stille, and Kumada couplings, providing access to a wide array of polyolefinic chiral synthons. researchgate.netnih.gov This two-step sequence of hydrovinylation followed by cross-coupling significantly expands the synthetic utility of this compound.

Palladium catalysts are instrumental in several reactions involving this compound and its derivatives. These reactions range from the synthesis of the diene itself to subsequent functionalization. For instance, this compound can be formed as a product in the palladium acetate-catalyzed reaction of 1-buten-3-yne (B1197963) with acetic acid. researchgate.net

A notable application is the palladium-catalyzed elimination of the acetate group from the cycloadducts of Diels-Alder reactions. In one example, the cycloadduct formed between 1-acetoxy-1,3-butadiene and an azo compound undergoes a palladium-catalyzed elimination to furnish a 1,2-dihydropyridazine. lancs.ac.uk This sequence provides an efficient and scalable route to these heterocyclic building blocks. lancs.ac.uk

Furthermore, palladium catalysis is central to the 1,4-difunctionalization of 1,3-dienes. Palladium-catalyzed oxidation of 1,3-dienes in acetic acid can lead to 1,4-diacetoxylation, producing 1,4-diacetoxy-2-alkenes with high stereo- and regioselectivity. researchgate.net The stereochemical outcome (cis or trans) of this 1,4-addition can be controlled by the choice of ligands. researchgate.net Palladium complexes also catalyze the cross-coupling of 2,3-bis(pinacolatoboryl)-1,3-butadiene, a related diene, with various halides, demonstrating the versatility of palladium in forming new carbon-carbon bonds on a butadiene scaffold. nih.gov

Hydrovinylation Reactions

Rearrangement Reactions

Rearrangement reactions of this compound and its precursors offer valuable pathways to stereochemically defined diene structures. These reactions are of significant interest in organic synthesis due to the utility of the resulting products as building blocks for more complex molecules.

Acetoxyl Rearrangements

A notable example of an acetoxyl rearrangement is the highly stereoselective rhodium(I)-catalyzed 1,3-acetoxyl migration in 1,2-allen-3-yl carboxylates, which yields 2-acetoxy-1,3(E)-alkadienes. organic-chemistry.org This method is distinguished by its high catalytic efficiency, broad substrate applicability, and exceptional E-selectivity. organic-chemistry.org

The optimal conditions for this rearrangement have been identified as using tris(triphenylphosphine)rhodium(I) chloride (Rh(PPh₃)₃Cl) with an additional 3 mol% of triphenylphosphine (B44618) (PPh₃) in toluene (B28343) under reflux. organic-chemistry.org These conditions have been shown to produce yields of up to 89% with E/Z ratios exceeding 99:1. organic-chemistry.org The reaction is versatile, accommodating various carboxylates such as acetates, benzoates, and carbonates, all of which lead to products with excellent stereoselectivity and yields ranging from moderate to high. organic-chemistry.org

The synthetic utility of the resulting 2-acetoxy-1,3(E)-alkadienes is significant, as they can be further transformed through reactions like hydrolysis, iodination, and Diels-Alder cycloadditions to generate functionalized compounds, including α,β-unsaturated enones and derivatives of cyclohexadiene. organic-chemistry.org Comparative studies have indicated that rhodium(I) catalysts are superior to gold(I) catalysts in terms of stereoselectivity for this transformation, especially with certain substituted substrates. organic-chemistry.org The stereochemistry of the products has been unequivocally confirmed through single-crystal X-ray diffraction analysis. organic-chemistry.org

Table 1: Rh(I)-Catalyzed 1,3-Acetoxyl Rearrangement of 1,2-Allen-3-yl Carboxylates

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1,2-Allen-3-yl acetates | Rh(PPh₃)₃Cl / 3 mol% PPh₃ | Toluene | Reflux | up to 89 | >99:1 |

| 1,2-Allen-3-yl benzoates | Rh(PPh₃)₃Cl / 3 mol% PPh₃ | Toluene | Reflux | Moderate to High | >99:1 |

Other Reaction Types

Beyond cycloadditions and rearrangements, the enol acetate functionality of this compound allows for its participation in a range of other important chemical transformations, particularly those involving the generation and reaction of enolates.

Nucleophilic Reactions of Derived Enolates

Enol acetates such as this compound serve as valuable precursors to enolates, which are potent nucleophiles in carbon-carbon bond-forming reactions. These enolates can be generated and subsequently utilized in a variety of nucleophilic reactions.

The silyl enol ethers corresponding to this compound are convenient sources of lithium enolates. nih.gov These lithium enolates are versatile intermediates that can readily participate in a range of typical nucleophilic reactions, including:

Alkylation: The reaction of the enolate with alkyl halides to introduce an alkyl group at the α-carbon.

Aldol Reactions: The addition of the enolate to aldehydes or ketones to form β-hydroxy carbonyl compounds.

Michael Reactions: The conjugate addition of the enolate to α,β-unsaturated carbonyl compounds.

Mannich Reactions: A three-component reaction involving the enolate, an aldehyde, and an amine to form β-amino carbonyl compounds.

These reactions provide a direct pathway to various α,β-difunctionalized carbonyl compounds. nih.gov While the diastereoselectivity of these reactions can vary (with reported ratios from 2:1 to 13:1), the high enantiopurity of the starting chiral silylenolates, derived from asymmetric hydrovinylation, ensures that the resulting products are valuable chiral building blocks, provided the diastereomers can be separated. nih.gov

Furthermore, research has shown that thermodynamically unstable, regiospecifically generated lithium enolates can undergo alkylation with reactive alkyl halides, such as benzyl (B1604629) bromide, at a rate faster than their equilibration. bepress.com However, when this technique is applied to kinetic primary enolates derived from methyl ketones, the yields can be lower, often resulting in a mixture of products from alkylation at both the terminal and internal positions of the enolate. bepress.com

Table 2: Representative Nucleophilic Reactions of Enolates Derived from this compound Surrogates

| Enolate Source | Electrophile | Reaction Type | Product Type |

|---|---|---|---|

| Lithium Enolate | Alkyl Halide | Alkylation | α-Alkylated Carbonyl Compound |

| Lithium Enolate | Aldehyde/Ketone | Aldol Reaction | β-Hydroxy Carbonyl Compound |

| Lithium Enolate | α,β-Unsaturated Carbonyl | Michael Addition | 1,5-Dicarbonyl Compound |

Computational and Theoretical Studies on 2 Acetoxy 1,3 Butadiene

Electronic Structure Analysis and Reactivity Prediction

The analysis of a molecule's electronic structure is fundamental to predicting its chemical reactivity. For 2-acetoxy-1,3-butadiene, the key feature is the conjugated π-system of the butadiene backbone, which is electronically perturbed by the substituent at the C2 position. The acetoxy group (–OAc) can exert both inductive and resonance effects.

Inductive Effect: The electronegative oxygen atoms in the acetoxy group can withdraw electron density from the diene system through the sigma bond framework.

Resonance Effect: The lone pair of electrons on the oxygen atom adjacent to the diene can be delocalized into the π-system, which would be an electron-donating effect.

Computational methods like Density Functional Theory (DFT) are used to calculate the electron distribution and electrostatic potential of the molecule. Such calculations would reveal the net electronic effect of the C2-acetoxy group. This information is critical for predicting the diene's behavior in reactions. For instance, in Diels-Alder reactions, the electron-donating or electron-withdrawing nature of the substituent determines whether the diene will react more readily with an electron-rich or electron-poor dienophile.

Global reactivity indices, derived from conceptual DFT, provide quantitative measures of reactivity. These indices help classify the molecule's potential role in a chemical reaction.

Table 1: Key Global Reactivity Indices from Conceptual DFT

| Index | Symbol | Formula | Significance for Reactivity Prediction |

| Electronic Chemical Potential | μ | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. A higher value indicates a better nucleophile. |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) | Represents the resistance to a change in electron distribution. A smaller value indicates a more reactive, "softer" molecule. |

| Global Electrophilicity | ω | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

| Global Nucleophilicity | N | N = EHOMO(Nu) - EHOMO(TCE) | A measure of nucleophilic character, often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE). |

Specific calculated values for this compound are not available in the surveyed literature, but these are the standard indices used for such predictions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the outcomes of pericyclic reactions, including the Diels-Alder reaction. ru.nl This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. The energy gap between these two orbitals is a critical factor: a smaller HOMO-LUMO gap leads to a stronger interaction and a faster reaction. The placement of the acetoxy group at the C2 position of the butadiene will alter the energies of the diene's frontier orbitals. An electron-donating group would raise the HOMO energy, making it a better reactant for electron-poor dienophiles. Conversely, an electron-withdrawing group would lower the HOMO energy.

Furthermore, the coefficients (magnitudes) of the atomic orbitals at the terminal carbons (C1 and C4) of the diene's HOMO are crucial for predicting regioselectivity when reacting with an unsymmetrical dienophile. The reaction is favored at the termini where the orbital coefficients of the interacting HOMO and LUMO are largest, allowing for maximum orbital overlap. msu.edu

Table 2: FMO Parameters and Their Role in Reactivity

| Parameter | Description | Role in Predicting Reactivity |

| HOMO Energy | The energy level of the highest occupied molecular orbital. | Determines the diene's nucleophilicity; a higher energy leads to faster normal-demand reactions. |

| LUMO Energy | The energy level of the lowest unoccupied molecular orbital. | Determines the diene's electrophilicity in inverse-electron-demand reactions. |

| HOMO-LUMO Gap | The energy difference between the diene's HOMO and the dienophile's LUMO (or vice versa). | A smaller gap indicates a more favorable interaction and a lower activation barrier for the reaction. |

| Orbital Coefficients (C1, C4) | The relative size of the p-orbital lobes at the terminal carbons of the diene in the HOMO. | Differences in the magnitude of coefficients at C1 and C4 predict the regiochemical outcome. |

Quantitative FMO data for this compound is not available in the reviewed literature.

Transition State Modeling of Reaction Pathways

To gain a deeper, quantitative understanding of a reaction's feasibility and mechanism, computational chemists model the entire reaction pathway, with a particular focus on the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier. acs.orgacs.org

Using methods like DFT, researchers can optimize the geometry of the transition state for a reaction, such as the Diels-Alder cycloaddition of this compound with a dienophile. The calculated activation energy (the energy difference between the reactants and the transition state) directly correlates with the reaction rate. A lower activation energy implies a faster reaction.

These models can also distinguish between different mechanistic possibilities, for example, a concerted (one-step) versus a stepwise (two-step) pathway. For Diels-Alder reactions, the transition state geometry reveals the degree of synchronicity—that is, whether the two new sigma bonds are forming at the same rate. An asynchronous transition state, where one bond is significantly more formed than the other, is common when the reactants are electronically unsymmetrical. mdpi.com

Regiochemical and Stereochemical Predictions from Computational Data

For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile, multiple regioisomeric and stereoisomeric products are possible. Computational modeling is an invaluable tool for predicting which isomers will be favored.

Regioselectivity: This is determined by comparing the activation energies of the transition states leading to the different possible regioisomers (e.g., the "ortho" vs. "meta" adducts). The pathway with the lower activation energy will be the kinetically favored one, and the corresponding product will be the major isomer. acs.org As mentioned in section 4.2, this preference is fundamentally governed by the FMO interactions.

Stereoselectivity: In Diels-Alder reactions, the primary stereochemical consideration is often the endo vs. exo selectivity. This is predicted by calculating and comparing the activation energies of the endo and exo transition states. The endo product is often favored due to secondary orbital interactions, a stabilizing interaction between the π-system of the dienophile's substituent and the developing π-system of the diene at the C2 and C3 positions. However, the exo product is typically more thermodynamically stable. Computational models can quantify both the kinetic barrier and the thermodynamic stability of the products to predict the reaction outcome under different conditions (kinetic vs. thermodynamic control). scispace.com

Applications in Advanced Organic Synthesis

As a Chiral Building Block

The principles of asymmetric synthesis, which aim to create chiral molecules in an enantiomerically pure or enriched form, often rely on the use of chiral building blocks, auxiliaries, or catalysts. While 2-acetoxy-1,3-butadiene is an achiral molecule, its utility in stereoselective synthesis can be realized through its reactions with chiral reagents or in the presence of chiral catalysts.

Synthesis of Chiral Compounds

In the synthesis of chiral compounds, an achiral substrate like this compound can be transformed into a chiral product through diastereoselective or enantioselective reactions. A primary pathway for this is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings with controlled stereochemistry. masterorganicchemistry.com When this compound reacts with a chiral dienophile, the facial selectivity of the approach of the diene to the dienophile is influenced by the stereocenter(s) on the dienophile, leading to the formation of diastereomeric products in unequal amounts.

Similarly, the use of a chiral Lewis acid catalyst can induce enantioselectivity in the Diels-Alder reaction between this compound and an achiral dienophile. The chiral catalyst coordinates to the dienophile, creating a chiral environment that favors the approach of the diene from one face over the other, resulting in an excess of one enantiomer of the product. While the concept is well-established for many diene-dienophile systems, specific and detailed research findings on the application of this compound in such enantioselective syntheses are not extensively documented in publicly available literature.

Construction of Complex Stereocenters

The construction of molecules with multiple and complex stereocenters is a central challenge in organic synthesis. The Diels-Alder reaction, being a concerted, pericyclic reaction, is inherently stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product. masterorganicchemistry.com This characteristic is fundamental to its application in building complex stereochemical arrays.

For this compound, its reaction with a substituted dienophile can generate a cyclohexene (B86901) ring with up to four new stereocenters. The relative stereochemistry of these centers is governed by the "endo rule" and the stereochemistry of the starting materials. By carefully selecting the dienophile, it is possible to construct intricate stereochemical relationships. For instance, a highly stereoselective rhodium(I)-catalyzed isomerization of 2,3-allenyl carboxylates provides a facile route to 2-acetoxy-1,3(E)-alkadienes with excellent E-selectivity, which can then be used in subsequent stereocontrolled transformations. organic-chemistry.org

The following table illustrates the potential for stereocenter generation in a Diels-Alder reaction involving a substituted this compound and a generic dienophile.

| Reactants | Reaction Type | Potential New Stereocenters | Factors Influencing Stereoselectivity |

| This compound + Chiral Dienophile | Diels-Alder | Up to 4 | Inherent chirality of the dienophile, facial selectivity |

| This compound + Achiral Dienophile | Asymmetric Diels-Alder | Up to 4 | Chiral Lewis acid catalyst, temperature, solvent |

| Substituted this compound + Dienophile | Diels-Alder | Up to 4 | Stereochemistry of the diene and dienophile, endo/exo selectivity |

Role in Natural Product Synthesis

The synthesis of natural products often requires the construction of complex polycyclic systems and specific ring architectures. The Diels-Alder reaction is a cornerstone strategy in this field, enabling the efficient assembly of six-membered rings that are common motifs in many natural products.

Intermediates for Polycyclic Systems

This compound can serve as a valuable four-carbon component in [4+2] cycloaddition reactions to construct the core ring systems of polycyclic natural products. researchgate.net The resulting cyclohexene adduct, containing an enol acetate (B1210297), can be readily hydrolyzed to a ketone, providing a functional handle for further elaboration into more complex structures. This strategy allows for the rapid and stereoselective formation of highly functionalized carbocyclic frameworks. clockss.org

The Diels-Alder reaction of dienes with electron-deficient dienophiles can lead to the formation of polycyclic systems in a completely stereoselective manner. clockss.org Subsequent chemical transformations of the cycloadducts can yield highly functionalized polycyclic systems with controlled stereochemistry. clockss.org While the potential for this compound in this area is clear from a conceptual standpoint, specific and well-documented examples of its use as a key intermediate in the total synthesis of complex polycyclic natural products are limited in the available scientific literature.

Synthesis of Specific Ring Architectures (e.g., Cyclohexenol (B1201834) Derivatives)

The Diels-Alder adducts of this compound are direct precursors to cyclohexanone (B45756) derivatives upon hydrolysis. These ketones can be subsequently reduced to form cyclohexenol derivatives, which are important structural motifs in various natural products. The stereochemistry of the hydroxyl group can often be controlled through the choice of reducing agent and the influence of neighboring stereocenters.

A general synthetic route is outlined below:

Diels-Alder Reaction: this compound reacts with a suitable dienophile to form a cyclohexenyl acetate derivative.

Hydrolysis: The enol acetate is hydrolyzed under acidic or basic conditions to yield a cyclohexanone.

Reduction: The ketone is stereoselectively reduced to a cyclohexenol.

This methodology provides access to chiral cyclohexenols, which are versatile building blocks in organic synthesis. researchgate.net For example, the Diels-Alder reaction of 1-alkoxy-1-amino-1,3-butadienes, which are structurally related to this compound, with various dienophiles leads to 6-substituted 2-cyclohexenones after hydrolysis, highlighting the utility of such dienes in constructing these ring systems. nih.gov

Precursors for Functionalized Polymers and Materials

Functionalized polymers are materials where specific chemical groups are incorporated to impart desired properties, such as improved adhesion, thermal stability, or chemical reactivity. Butadiene and its derivatives are important monomers in the production of synthetic rubbers and other polymeric materials. mdpi.com

The polymerization of dienes can lead to polymers with various microstructures (e.g., 1,4-cis, 1,4-trans, 1,2-vinyl). The presence of the acetoxy group in this compound offers the potential for creating functionalized polydienes. While extensive research has been conducted on the polymerization of 1,3-butadiene (B125203) and other substituted dienes, rsc.org specific studies detailing the homopolymerization or copolymerization of this compound are not widely reported. However, research on the constitutional isomer, 1-acetoxy-1,3-butadiene (B75349), has shown that it can be polymerized using radical initiators to form polymers with a mix of 1,4- and 3,4-microstructures. researchgate.net The resulting poly(1-acetoxy-1,3-butadiene) has a relatively low average molecular weight, around 5000 g/mol . researchgate.net

The potential utility of poly(this compound) would lie in the ability to hydrolyze the acetoxy groups to hydroxyl groups, yielding a polyketone or polyvinyl alcohol-type polymer. Such materials could have applications as adhesives, coatings, or as reactive polymers for further functionalization. The copolymerization of this compound with other monomers could also be a route to tailor the properties of the resulting materials.

The table below summarizes the potential polymerization behavior of this compound based on analogous systems.

| Polymerization Method | Expected Polymer Microstructure | Potential Polymer Properties | Potential Applications |

| Radical Polymerization | Mix of 1,4- and 1,2- (or 3,4-) units | Thermoplastic, potential for post-polymerization modification | Adhesives, coatings, reactive polymer intermediates |

| Anionic Polymerization | Potentially more controlled microstructure | Narrower molecular weight distribution | Specialty elastomers, functional materials |

| Coordination Polymerization | Potentially stereoregular polymers | Enhanced mechanical and thermal properties | Advanced materials, stereoregular functional polymers |

Monomer Applications in Polymer Chemistry

This compound serves as a functionalized monomer in the field of polymer chemistry, primarily undergoing polymerization through radical initiation pathways. Research into its polymerization behavior has revealed specific characteristics regarding polymer structure, molecular weight, and reactivity.

When polymerized, this compound forms polymers that incorporate distinct structural units. Analysis of the resulting homopolymers indicates a microstructure composed of approximately 80% 1,4-addition units and 20% 3,4-addition units. researchgate.net The polymerization process is notably influenced by chain transfer reactions to the monomer. researchgate.net This phenomenon leads to the formation of polymers with relatively low number-average molecular weights (M̄n), typically around 5,000 g/mol . researchgate.net

The reactivity of this compound in radical copolymerization has been studied with a variety of comonomers, including acrylic, vinylic, and other dienic compounds. researchgate.net In these reactions, its reactivity is observed to be very similar to that of isoprene. researchgate.net The resulting copolymers generally achieve higher molecular weights than the homopolymers, with number-average molecular weights commonly in the range of 20,000 g/mol . researchgate.net

Attempts to polymerize this compound using other initiation methods have been less successful. Cationic-initiated polymerizations yield polymers that are inherently unstable unless rigorously purified. researchgate.net Furthermore, the monomer is reactive toward anionic initiators, causing their destruction even at temperatures as low as -80°C. researchgate.net

Table 1: Polymerization Characteristics of this compound

| Polymerization Type | Initiator Type | Resulting Polymer Structure | Key Findings | M̄n ( g/mol ) |

|---|---|---|---|---|

| Homopolymerization | Radical | ~80% 1,4-units, ~20% 3,4-units | Significant chain transfer to monomer limits molecular weight. researchgate.net | ~5,000 |

| Copolymerization | Radical | Varies with comonomer | Reactivity is comparable to isoprene. researchgate.net | ~20,000 |

| Cationic Polymerization | Cationic | Not specified | Produces unstable polymers requiring extensive purification. researchgate.net | Not reported |

Table of Compounds

| Compound Name |

|---|

| This compound |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods in Reaction Monitoring and Product Confirmation

Real-time analysis and structural confirmation are critical for understanding the transformations of 2-acetoxy-1,3-butadiene. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques employed for these purposes, offering non-invasive and detailed insights into the progress of a reaction and the identity of the resulting compounds. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical method for the structural elucidation of organic compounds, including those derived from this compound. It is particularly crucial for determining the stereochemistry of products, a key aspect of reactions like the Diels-Alder cycloaddition, where new stereocenters are often formed. masterorganicchemistry.com

In a typical ¹H NMR spectrum of a related compound, 1-acetoxy-4-chloro-2-butene, the protons of the vinyl group and those on the carbons bearing the acetoxy and chloro groups exhibit characteristic chemical shifts and coupling constants that help define the molecule's connectivity. orgsyn.org For Diels-Alder adducts, the coupling constants (³J values) between adjacent protons on the newly formed six-membered ring are diagnostic of their relative stereochemistry (cis or trans). magritek.com For instance, larger coupling constants are generally observed for trans-diaxial protons compared to cis- or equatorial-axial protons.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further clarity. COSY spectra reveal proton-proton coupling networks, confirming which protons are adjacent to each other in the molecular structure. NOESY, on the other hand, identifies protons that are close in space, which is invaluable for assigning relative stereochemistry, such as distinguishing between endo and exo products in a Diels-Alder reaction. researchgate.net By observing cross-peaks between specific protons in the diene-derived portion and the dienophile-derived portion of the adduct, their spatial relationship can be unequivocally established.

Table 1: Illustrative ¹H NMR Spectral Data for a 1,4-Disubstituted-2-butene Derivative

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (Acetoxy) | ~2.1 | Singlet (s) | Characteristic of the acetyl group protons. |

| CH₂-OAc | ~4.6 | Doublet (d) | Protons on the carbon attached to the acetoxy group. |

| CH₂-X | ~4.1 | Doublet (d) | Protons on the carbon attached to another substituent (e.g., a halogen). |

| =CH- | ~5.9 | Multiplet (m) | Vinyl protons of the double bond. |

Data derived from a related structure, 1-acetoxy-4-chloro-2-butene. orgsyn.org

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule, making it highly suitable for monitoring the progress of reactions involving this compound. libretexts.org The conversion of reactants to products can be tracked by observing the disappearance of characteristic absorption bands of the starting materials and the appearance of bands corresponding to the product.

For this compound itself, the IR spectrum is characterized by several key absorptions. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch is typically observed in the region of 1735-1755 cm⁻¹. pressbooks.pubcdnsciencepub.com Additionally, absorptions for the conjugated diene system (C=C stretches) appear in the 1600-1680 cm⁻¹ range. libretexts.org The C-O stretching of the ester group also gives rise to strong bands between 1000 and 1300 cm⁻¹. pressbooks.pub

During a reaction such as a Diels-Alder cycloaddition, the characteristic bands of the conjugated diene system of this compound will diminish, while new bands corresponding to the C=C stretch of the newly formed cyclohexene (B86901) ring (typically around 1640-1680 cm⁻¹) will appear. libretexts.org The strong ester carbonyl absorption remains a prominent feature of the product's spectrum. Analysis of the cis and trans isomers of the closely related 1-acetoxy-1,3-butadiene (B75349) has shown that subtle differences in their IR spectra can be used for differentiation. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1735 - 1755 |

| Conjugated Alkene (C=C) | Stretch | 1600 - 1680 |

| Vinylic C-H | Stretch | 3020 - 3100 |

| Ester C-O | Stretch | 1000 - 1300 |

Data compiled from general spectroscopic tables and analysis of related compounds. pressbooks.pubcdnsciencepub.comlibretexts.org

X-ray Diffraction for Absolute Configuration Determination

When this compound is used in asymmetric synthesis to produce a chiral, enantiomerically pure product, determining the absolute configuration of the newly formed stereocenters is essential. Single-crystal X-ray diffraction is the most definitive method for unambiguously establishing the three-dimensional arrangement of atoms in a molecule, and thus its absolute stereochemistry. nih.govthieme-connect.de

The technique requires a high-quality single crystal of the compound of interest. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. thieme-connect.de From this map, the precise position of each atom can be determined, revealing the relative and absolute configuration of all stereogenic centers. nih.gov

While obtaining a suitable crystal can be a challenge, the structural information it provides is unparalleled. For products derived from this compound, X-ray crystallography can confirm the stereochemical outcome of a reaction, for example, verifying the endo or exo selectivity of a Diels-Alder reaction or the facial selectivity of an addition to the diene. The determination of the absolute configuration is often achieved through the phenomenon of anomalous dispersion, particularly if the molecule contains atoms heavier than oxygen. thieme-connect.de

Mass Spectrometry in Mechanistic Investigations

Mass spectrometry (MS) is a vital tool for mechanistic studies, providing information on the molecular weight and fragmentation patterns of reactants, products, and transient intermediates. u-tokyo.ac.jp By identifying the mass of the species involved in a reaction, MS helps to confirm product structures and can provide evidence for proposed reaction pathways.

In the context of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A study on the related 1-acetoxy-1,3-butadiene identified the molecular ion peak at a mass-to-charge ratio (m/z) of 112 and a base peak at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). cdnsciencepub.com This fragmentation is characteristic of acetate (B1210297) esters and can be used to confirm the presence of this functional group in reaction products.

Mechanistic investigations into the pyrolysis of butadiene isomers have utilized techniques like photoionization time-of-flight mass spectrometry (VUV-TOFMS) to detect radical intermediates such as methyl (CH₃) and propargyl (C₃H₃). nih.govresearchgate.net This demonstrates the power of MS to identify short-lived species that are crucial components of a reaction mechanism. For reactions involving this compound, MS could be used to detect intermediates, identify byproducts, and analyze complex product mixtures, thereby helping to piece together the step-by-step molecular transformations. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Fragment Identity | Formula |

|---|---|---|

| 112 | Molecular Ion (M⁺) | [C₆H₈O₂]⁺ |

| 70 | Loss of ketene (B1206846) (CH₂=C=O) | [C₄H₆O]⁺ |

| 69 | Loss of acetyl radical | [C₄H₅O]⁺ |

| 53 | Butadienyl cation | [C₄H₅]⁺ |

| 43 | Acetyl cation (Base Peak) | [CH₃CO]⁺ |

Fragmentation patterns are predicted based on the structure and data from related compounds. cdnsciencepub.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Acetoxy-1,3-butadiene |

| 1-Acetoxy-4-chloro-2-butene |

| Methyl radical |

| Propargyl radical |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems

The synthesis and reaction of 2-acetoxy-1,3-butadiene and its derivatives are heavily reliant on catalysis. Future progress in this area will focus on discovering new catalysts that offer higher efficiency, selectivity, and broader substrate scope.

A significant development has been the use of Rhodium(I) catalysts for the highly stereoselective 1,3-acetoxyl rearrangement of 2,3-allenyl carboxylates to produce 2-acetoxy-1,3(E)-alkadienes. organic-chemistry.org This method provides excellent E-selectivity and high catalytic efficiency. organic-chemistry.org Future research is anticipated to move beyond Rhodium(I) to explore other transition metals, such as palladium, iridium, or gold, which may offer complementary reactivity or improved performance for specific substrates. The development of chiral ligands for these catalytic systems is a particularly promising avenue to enable enantioselective transformations, providing access to optically active and highly functionalized building blocks.

Furthermore, research into catalytic systems for reactions of this compound is a burgeoning field. While Diels-Alder reactions are common, the development of catalysts for other types of cycloadditions or cross-coupling reactions involving this diene is an area ripe for exploration. Drawing inspiration from catalysis with the parent 1,3-butadiene (B125203), new systems could be designed for processes like telomerization or selective oxidation, tailored to the specific electronic properties of the acetoxy-substituted diene. rsc.orgrsc.org

| Catalyst System | Reaction Type | Key Findings | Yield (%) | E/Z Ratio |

| Rh(PPh₃)₃Cl / PPh₃ | 1,3-Acetoxyl Rearrangement | Highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes from 2,3-allenyl carboxylates. organic-chemistry.org | Up to 89 | >99/1 |

| Pd/Te/C | Diacetoxylation (of 1,3-butadiene) | Active for liquid-phase conversion to diacetoxybutene, suggesting potential for related dienes. osti.gov | N/A | N/A |

| Ce₀.₀₂₇W₀.₀₂Mn₀.₀₅₄TiOx | Catalytic Oxidation (of 1,3-butadiene) | Features synergistic redox cycles, indicating a potential strategy for selective oxidation of substituted dienes. rsc.org | N/A | N/A |

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. acs.orgsphinxsai.comrsc.org Integrating the synthesis and application of this compound into flow chemistry setups is a key future direction that aligns with these principles. beilstein-journals.orgumontreal.cadurham.ac.uk

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. umontreal.camit.edu The synthesis of this compound, which can involve thermally sensitive intermediates, could benefit significantly from the precise temperature control offered by microreactors. beilstein-journals.org Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks. beilstein-journals.org

Exploration of New Reactivity Modes

While the Diels-Alder reaction is the most well-documented transformation of this compound, its rich electronic structure suggests a capacity for a wider range of reactivity. libretexts.orglibretexts.org The presence of the electron-donating acetoxy group makes it an electron-rich diene, priming it for participation in various pericyclic and transition-metal-catalyzed reactions.

Future investigations will likely explore its participation in less common cycloaddition reactions, such as [2+2] and [4+3] cycloadditions, to access different ring systems. The development of enantioselective Diels-Alder reactions using chiral Lewis acid catalysts is another critical area of research that remains to be fully exploited. nih.gov

Moreover, the potential of this compound as a partner in various cross-coupling reactions is an emerging area. Catalytic systems could be developed to achieve selective coupling at the C1 or C4 positions, leveraging the directing effects of the acetoxy group. This would open up new avenues for the synthesis of complex polyenes and other conjugated systems. Exploring its behavior in reactions like the Heck, Suzuki, or Sonogashira couplings could unlock novel synthetic disconnections. The diene could also serve as a four-carbon building block in cycloaddition-based annulation strategies to construct complex polycyclic frameworks. researchgate.net

Expansion of Synthetic Applications in Chemical Biology

Chemical biology relies on the use of small molecules to probe and modulate biological systems. cam.ac.uk The functionalized cyclohexene (B86901) and cyclohexanone (B45756) scaffolds readily accessible from Diels-Alder reactions of this compound are ideal starting points for the synthesis of biologically relevant molecules and chemical probes. nih.gov

A key future direction is the application of this chemistry in diversity-oriented synthesis (DOS). cam.ac.uk By combining this compound with a diverse range of dienophiles and subsequently elaborating the resulting cycloadducts, complex and structurally diverse small-molecule libraries can be generated. These libraries can then be subjected to phenotypic screening to identify compounds with novel biological activities, potentially leading to new therapeutic leads or tool compounds for studying disease pathways. cam.ac.uk

The inherent functionality of the cycloadducts—containing an ester, a double bond, and potentially other groups from the dienophile—provides multiple handles for further chemical modification. This allows for the systematic variation of stereochemistry and peripheral functional groups, which is crucial for establishing structure-activity relationships. The synthesis of natural product analogues or core scaffolds is another promising application, where the efficiency of the Diels-Alder reaction can be harnessed to rapidly assemble molecular complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.